molecular formula C23H28N2O5S B2814557 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 921996-91-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No. B2814557
CAS RN: 921996-91-0
M. Wt: 444.55
InChI Key: HSKCOUPTBGYHQC-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

This compound and its derivatives are being explored for their potential in photodynamic therapy (PDT), a treatment method that uses light-sensitive molecules to generate reactive oxygen species and induce cell death in targeted areas, such as tumors. Research by Pişkin, Canpolat, and Öztürk (2020) on related zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups demonstrates high singlet oxygen quantum yields. These properties are crucial for effective PDT, suggesting that the compound of interest could have similar utility in cancer treatment through Type II photodynamic processes (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Purposes

The compound has relevance in the development of enzyme inhibitors, particularly targeting carbonic anhydrases, which play significant roles in physiological processes such as respiration and pH regulation. Research by Sapegin et al. (2018) on [1,4]oxazepine-based primary sulfonamides shows strong inhibition against therapeutically relevant human carbonic anhydrases. This suggests potential therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers (Sapegin et al., 2018).

Anticancer and Antiproliferative Activities

Compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide have shown promising antiproliferative and apoptotic activities against human tumor cell lines. Research by Abbassi et al. (2014) highlights the significant antiproliferative activity of certain sulfonamide derivatives against ovarian carcinoma and lung adenocarcinoma cell lines, pointing towards potential anticancer applications (Abbassi et al., 2014).

Chemical Synthesis Methodologies

The structure of this compound lends itself to various chemical synthesis methodologies, including the development of novel heterocyclic systems and the facilitation of complex reactions. For instance, research by Sapegin et al. (2012) discusses the facile construction of dibenzo[b,f][1,4]oxazepines, showcasing the versatility of similar compounds in synthetic organic chemistry (Sapegin et al., 2012).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-6-12-25-18-10-9-17(14-20(18)30-15-23(4,5)22(25)26)24-31(27,28)21-13-16(3)8-11-19(21)29-7-2/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKCOUPTBGYHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide

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